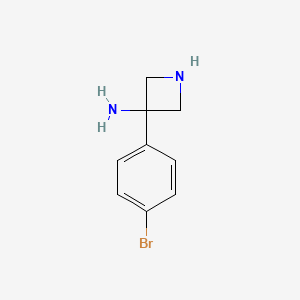

3-(4-Bromophenyl)-3-azetidinamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2 |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

3-(4-bromophenyl)azetidin-3-amine |

InChI |

InChI=1S/C9H11BrN2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,12H,5-6,11H2 |

InChI Key |

TZYHNYTWJPAXNL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C2=CC=C(C=C2)Br)N |

Origin of Product |

United States |

Foundational & Exploratory

3-(4-Bromophenyl)-3-azetidinamine CAS number 1384264-75-8

CAS Number: 1384264-75-8 Molecular Formula: C9H11BrN2 Molecular Weight: 227.10 g/mol

Executive Summary

3-(4-Bromophenyl)-3-azetidinamine is a high-value heterocyclic building block characterized by a rigid, four-membered azetidine ring substituted at the C3 position with both a primary amino group and a 4-bromophenyl moiety. This gem-disubstituted motif serves as a critical conformational constraint in drug design, often utilized to restrict the rotatable bonds of a pharmacophore, thereby reducing the entropic penalty of binding to a target protein.

Unlike flexible piperidine or pyrrolidine analogs, the azetidine core enforces a distinct vector orientation for substituents. The presence of the 4-bromophenyl group provides a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine serves as a standard nucleophile for amide coupling or reductive amination. This guide details the synthesis, chemical properties, and application of this scaffold in medicinal chemistry.[1][2]

Chemical Profile & Properties[2][3][4][5][6]

| Property | Value | Notes |

| Appearance | Off-white to pale yellow solid | Hygroscopic as HCl salt |

| Boiling Point | ~315°C (Predicted) | Decomposes at high temp |

| Density | 1.5 ± 0.1 g/cm³ | High density due to Br |

| pKa (Conj. Acid) | ~8.5 - 9.0 | Azetidine ring lowers basicity slightly vs acyclic amines |

| LogP | 1.21 | Moderate lipophilicity |

| TPSA | 38.05 Ų | Good permeability profile |

| Solubility | DMSO, Methanol, DCM | Low solubility in non-polar alkanes |

Synthesis & Manufacturing Methodologies

The construction of the gem-disubstituted C3 center in azetidines is synthetically challenging due to ring strain and steric crowding. Two primary routes are established: the Sulfinylimine Addition Route (preferred for precision and yield) and the Ritter-Type Transformation (alternative for specific substrates).

Route A: Organometallic Addition to Sulfinylimine (Recommended)

This pathway avoids the formation of the tertiary alcohol byproduct and allows for milder conditions, preserving the strained azetidine ring.

Step 1: Protection and Oxidation Commercially available 1-Boc-3-azetidinone is condensed with 2-methyl-2-propanesulfinamide (Ellman's auxiliary) in the presence of a Lewis acid (Ti(OEt)4) to form the corresponding N-sulfinyl ketimine.

-

Mechanism:[1][3][4][5][6][7][8] The titanium acts as a water scavenger and activates the ketone carbonyl.

Step 2: Grignard Addition The ketimine is treated with (4-bromophenyl)magnesium bromide (or the corresponding organolithium species) at low temperature (-78°C to -40°C).

-

Causality: The magnesium coordinates with the sulfinyl oxygen, directing the nucleophilic attack. This installs the 4-bromophenyl group and the nitrogen atom at the same carbon.

Step 3: Global Deprotection Treatment with HCl in dioxane/methanol cleaves both the Boc group (on the ring nitrogen) and the sulfinyl group (on the exocyclic amine), yielding the target as a dihydrochloride salt.

Route B: Ritter-Type Transformation (Scalable Alternative)

-

Nucleophilic Addition: 1-Boc-3-azetidinone is reacted with 4-bromophenylmagnesium bromide to yield the tertiary alcohol .

-

Ritter Reaction: The alcohol is treated with chloroacetonitrile and strong acid (H2SO4/AcOH). The tertiary carbocation is trapped by the nitrile to form an acetamide.

-

Hydrolysis: Acidic hydrolysis of the amide yields the primary amine.

-

Risk: The harsh acidic conditions required for the Ritter reaction can sometimes trigger ring-opening or rearrangement of the strained azetidine.

-

Visualization: Synthetic Workflow

The following diagram illustrates the preferred Sulfinylimine pathway, highlighting the divergence points for library generation.

Figure 1: The Ellman Sulfinylimine route ensures regioselective installation of the aryl and amino groups at the C3 position.

Functionalization Strategies & Applications

The "Privileged Scaffold" Utility

In drug discovery, replacing a flexible diethylamine or piperidine linker with a 3,3-disubstituted azetidine often results in:

-

Lower Lipophilicity (LogD): The sp3 character increases water solubility compared to aromatic spacers.

-

Metabolic Stability: The quaternary center at C3 blocks oxidative metabolism (e.g., hydroxylation) that typically occurs at the alpha-carbon of amines.

-

Vector Alignment: The angle between the N-C3 and C3-Aryl bonds is fixed, projecting substituents into specific pockets of the target protein (e.g., GPCRs, Kinases).

Divergent Synthesis Logic

Researchers utilize this core as a "hub" for diversity-oriented synthesis.

-

Path A: Amine Derivatization (N-Capping)

-

Reagents: Acid chlorides, Sulfonyl chlorides, Isocyanates.

-

Outcome: Creates the "Left-Hand Side" (LHS) of the drug molecule, often interacting with solvent-exposed regions of the protein.

-

-

Path B: Aryl Cross-Coupling (C-C Bond Formation)

-

Reagents: Boronic acids (Suzuki), Amines (Buchwald), Zinc reagents (Negishi).

-

Outcome: Extends the "Right-Hand Side" (RHS), typically targeting deep hydrophobic pockets.

-

Figure 2: Divergent functionalization strategy utilizing the orthogonal reactivity of the bromine and amine handles.

Experimental Protocol: Synthesis of N-Boc-3-(4-bromophenyl)-3-aminoazetidine

Note: This protocol describes the isolation of the protected intermediate, which is stable and common in library synthesis.

Reagents:

-

1-Boc-3-azetidinone (1.0 eq)[2]

-

2-Methyl-2-propanesulfinamide (1.1 eq)

-

Titanium(IV) ethoxide (2.0 eq)

-

4-Bromophenylmagnesium bromide (1.0 M in THF, 1.5 eq)

-

THF (Anhydrous)[2]

Procedure:

-

Imine Formation: In a flame-dried flask under nitrogen, dissolve 1-Boc-3-azetidinone and sulfinamide in anhydrous THF. Add Ti(OEt)4 dropwise. Heat to 60°C for 6 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Cool to RT, pour into brine, and filter the titanium salts through Celite. Extract with EtOAc, dry (Na2SO4), and concentrate to yield the crude sulfinylimine.

-

Grignard Addition: Dissolve the crude imine in anhydrous THF and cool to -78°C. Add the Grignard reagent dropwise over 30 minutes. Stir at -78°C for 2 hours, then warm to RT.

-

Quench: Quench with saturated NH4Cl. Extract with EtOAc.[2]

-

Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the diastereomerically pure protected amine.

Validation:

-

1H NMR (CDCl3): Look for the disappearance of the imine proton and the appearance of the aromatic AB system (approx 7.4-7.6 ppm) and the diastereotopic azetidine ring protons (approx 3.8-4.5 ppm).

-

LCMS: Confirm Mass [M+H]+ or [M+Na]+.

Handling, Safety, and Storage

-

Hazards: The compound is an aryl bromide and a primary amine. It may cause skin irritation, serious eye irritation, and respiratory irritation (H315, H319, H335).

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO2 (carbamate formation); the HCl salt is hygroscopic.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link (Context: General utility of strained rings like azetidines/oxetanes).

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines Using tert-Butanesulfinamide. Accounts of Chemical Research. Link (Context: Primary protocol for sulfinylimine addition).

-

Kuduk, S. D., et al. (2010). Synthesis and evaluation of 3-amino-3-arylazetidines as inhibitors of... Bioorganic & Medicinal Chemistry Letters. Link (Context: Specific application of 3-amino-3-arylazetidine scaffold).

-

PubChem Compound Summary. (n.d.). 3-(4-Bromophenyl)azetidin-3-amine. National Center for Biotechnology Information. Link (Context: Physical properties and identifiers).

-

Dunetz, J. R., & Danheiser, R. L. (2011). Synthesis of 3-Substituted Azetidines. Journal of Organic Chemistry. Link (Context: General synthetic strategies for azetidines).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

chemical structure of 3-amino-3-(4-bromophenyl)azetidine

This technical guide details the chemical structure, synthetic pathways, and medicinal chemistry applications of 3-amino-3-(4-bromophenyl)azetidine , a privileged sp³-rich scaffold used in fragment-based drug discovery (FBDD).

Executive Summary

3-Amino-3-(4-bromophenyl)azetidine represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it features a four-membered azetidine ring with a quaternary carbon at the C3 position, bearing both a primary amino group and a para-bromophenyl moiety.

This specific geometry offers two distinct advantages over traditional piperidine or pyrrolidine analogs:

-

Vector Rigidity: The gem-disubstitution at C3 locks the aryl and amino vectors into a fixed orientation, reducing the entropic penalty upon protein binding.

-

Orthogonal Functionalization: The molecule possesses two distinct "handles" for diversification—the aryl bromide (for cross-coupling) and the primary amine (for amide/sulfonamide formation)—along with the azetidine nitrogen (secondary amine) which acts as a third vector.

Chemical Structure & Physicochemical Profile[1][2][3][4][5]

The compound is a gem-disubstituted azetidine . The high ring strain of the azetidine (~26 kcal/mol) confers unique reactivity and metabolic stability profiles compared to larger rings.

Structural Identifiers

| Property | Detail |

| IUPAC Name | 3-(4-bromophenyl)azetidin-3-amine |

| Common Name | 3-Amino-3-(4-bromophenyl)azetidine |

| Molecular Formula | |

| Molecular Weight | 227.10 g/mol |

| C3 Hybridization | |

| Ring Puckering | ~30° (Butterfly conformation to minimize torsional strain) |

Calculated Physicochemical Properties

Values estimated based on structural activity relationship (SAR) data for 3-phenylazetidines.

| Parameter | Value (Est.) | Significance |

| cLogP | 1.8 – 2.1 | Ideal for CNS penetration and oral bioavailability. |

| TPSA | ~38 Ų | High polarity relative to molecular weight (Lead-like). |

| pKa (Azetidine NH) | ~10.5 | Highly basic; likely protonated at physiological pH. |

| pKa (Primary | ~8.5 | Lower basicity due to the electron-withdrawing aryl group. |

| H-Bond Donors | 2 | Primary amine and Azetidine NH. |

Synthetic Methodology

The synthesis of 3,3-disubstituted azetidines is non-trivial due to the difficulty of forming quaternary centers on strained rings. The most authoritative route employs a modified Strecker reaction followed by a Bruylants-type Grignard addition , as adapted from the work of Bacqué et al. (2006).

Retrosynthetic Analysis

The core strategy relies on constructing the quaternary center from a ketone precursor (

-

Precursor:

-Benzhydrylazetidin-3-one (commercially available or synthesized from epichlorohydrin). -

Key Transformation: Displacement of a nitrile group in an

-aminonitrile intermediate by an aryl Grignard reagent.

Step-by-Step Protocol

Caution: Azetidines are potentially toxic and skin-permeable. Handle all reagents in a fume hood.

Step 1: Formation of the

-Aminonitrile

React

-

Reagents:

-benzhydrylazetidin-3-one, Benzylamine (or Dibenzylamine), TMSCN (Trimethylsilyl cyanide), -

Conditions: DCM,

, 12 h. -

Mechanism: The amine condenses with the ketone to form an iminium ion, which is trapped by cyanide to form the stable 3-amino-3-cyanoazetidine intermediate.

Step 2: Bruylants Reaction (Grignard Addition)

This is the critical step where the aryl group is introduced.

-

Reagents: 4-Bromophenylmagnesium bromide (prepared from 1,4-dibromobenzene via

or Mg turnings). -

Protocol:

-

Dissolve the

-aminonitrile from Step 1 in anhydrous THF/Ether. -

Cool to

.[1] -

Add 4-Bromophenylmagnesium bromide (2.5 equiv) dropwise.

-

Warm to RT and reflux for 2–4 hours.

-

Quench: Carefully add saturated

.

-

-

Outcome: The Grignard reagent displaces the nitrile group (as

), yielding the gem-disubstituted 3-amino-3-(4-bromophenyl)azetidine core.

Step 3: Orthogonal Deprotection

The choice of protecting groups is vital to preserve the Ar-Br bond.

-

Azetidine Nitrogen: If Benzhydryl is used, standard hydrogenolysis (

) might debrominate the aryl ring.-

Alternative: Use ACE-Cl (1-Chloroethyl chloroformate) in methanol. This selectively cleaves the benzhydryl group without affecting the aryl bromide.

-

-

Primary Amine: If benzylamine was used in Step 1, it requires removal. Oxidative cleavage (CAN) or careful hydrogenolysis is required. Optimization: Using ammonia equivalents (like Ellman's sulfinamide) in Step 1 avoids this double-deprotection issue.

Synthetic Workflow Diagram

Caption: Figure 1. Synthetic route to 3-amino-3-arylazetidines via the Bruylants reaction sequence.

Reactivity & Medicinal Chemistry Applications[1][2][3][7][8][9][10]

Functionalization Map

The molecule serves as a "hub" for library generation.

-

Aryl Bromide (

):-

Suzuki-Miyaura Coupling: Reacts with boronic acids to extend the biaryl axis.

-

Buchwald-Hartwig Amination: Introduces amino groups to tune solubility.

-

-

Primary Amine (

):-

Amide Coupling: Standard EDC/HATU couplings to attach lipophilic tails or pharmacophores.

-

Urea/Carbamate Formation: Modulates H-bond donor capability.

-

-

Azetidine Nitrogen (

):-

Often capped (alkylated/acylated) last to fine-tune pKa and blood-brain barrier (BBB) permeability.

-

Biological Relevance[4][5][11]

-

Neurotransmitter Transporter Inhibitors: 3-Aminoazetidines are known bioisosteres for the piperidine ring in Triple Reuptake Inhibitors (TRI) targeting SERT, NET, and DAT. The 3-aryl substitution mimics the pharmacophore of serotonin/norepinephrine.

-

Conformational Restriction: By replacing a flexible ethylenediamine linker with the 3-aminoazetidine core, researchers can "freeze" the bioactive conformation, potentially increasing potency (

; reducing entropic cost).

References

-

Bacqué, E., Paris, J. M., & Le Bitoux, S. (2006). Synthesis of 3-Amino 3-Phenyl Azetidine. Synthetic Communications.

-

Wang, B. J., & Duncton, M. A. (2020).[2] A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry.

-

BenchChem Technical Support. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.

-

PubChem. Azetidine, 3-(p-bromophenyl)- Compound Summary. National Library of Medicine.

Sources

3-(4-Bromophenyl)-3-azetidinamine molecular weight and formula

This technical guide provides a comprehensive analysis of 3-(4-Bromophenyl)-3-azetidinamine , a high-value heterocyclic scaffold used in modern medicinal chemistry.

Core Architecture, Synthetic Methodologies, and Pharmacophore Utility

Executive Summary

3-(4-Bromophenyl)-3-azetidinamine (CAS: 1384421-50-4) represents a privileged class of gem-disubstituted azetidines . Unlike simple azetidines, the introduction of an amine and an aryl group at the C3 position creates a quaternary center that imposes significant conformational restriction. This "sp³-rich" character is increasingly prioritized in drug discovery to improve solubility, metabolic stability, and selectivity compared to flat aromatic scaffolds. This guide details the physicochemical profile, robust synthetic routes, and analytical signatures required for the effective utilization of this building block.

Chemical Identity & Physicochemical Core

The molecule consists of a strained four-membered azetidine ring substituted at the 3-position by a para-bromophenyl group and a primary amine.

| Property | Value / Description |

| IUPAC Name | 3-(4-Bromophenyl)azetidin-3-amine |

| Common Name | 3-Amino-3-(4-bromophenyl)azetidine |

| CAS Number (Free Base) | 1384421-50-4 |

| CAS Number (2HCl Salt) | 1384264-75-8 |

| Molecular Formula | |

| Molecular Weight | 227.10 g/mol (average) |

| Exact Mass | 226.0106 (for |

| LogP (Predicted) | ~1.2 (Moderate lipophilicity) |

| pKa (Predicted) | ~9.5 (Azetidine NH), ~8.0 (Primary |

| Physical State | Off-white to pale yellow solid (typically supplied as HCl salt) |

Synthetic Architecture

Constructing the quaternary center at C3 of the azetidine ring is the primary synthetic challenge. The most robust industrial route avoids the instability of acyclic precursors by utilizing N-protected azetidin-3-one as the electrophilic hub.

Primary Protocol: Grignard Addition / Ritter Amidation Sequence

This pathway is preferred for its scalability and the avoidance of toxic cyanide reagents used in Strecker syntheses.

Step 1: Nucleophilic Addition (Grignard)

-

Reagents: 1-Boc-3-azetidinone, 4-Bromophenylmagnesium bromide.

-

Conditions: THF, -78°C to 0°C.

-

Mechanism: The Grignard reagent attacks the ketone carbonyl. The Boc group prevents side reactions at the nitrogen.

-

Intermediate: 1-Boc-3-(4-bromophenyl)-3-hydroxyazetidine.

Step 2: Ritter Reaction (Amine Installation)

-

Reagents: Chloroacetonitrile (or Acetonitrile),

or -

Mechanism: The tertiary alcohol is protonated and leaves, generating a tertiary carbocation stabilized by the phenyl ring. The nitrile attacks this cation to form an imidate, which hydrolyzes to the amide.[1]

-

Critical Control: Temperature must be strictly controlled (<0°C initially) to prevent ring fragmentation or expansion (e.g., to oxazolines).

Step 3: Deprotection & Hydrolysis

-

Reagents: Thiourea/Acetic Acid (if chloroacetonitrile used) or HCl/MeOH.

-

Outcome: Removal of the amide and the Boc protecting group yields the target diamine.

Visual Synthesis Workflow

Figure 1: Step-wise synthetic pathway transforming the azetidinone core into the target 3,3-disubstituted amine via the Ritter sequence.

Analytical Characterization Protocols

To validate the identity of 3-(4-Bromophenyl)-3-azetidinamine, researchers must look for specific spectral signatures. The symmetry of the azetidine ring and the para-substitution pattern are key diagnostic features.

Nuclear Magnetic Resonance (NMR) Profiling

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 7.60 - 7.50 | Doublet (2H) | Ar-H (ortho to Br) | Characteristic AA'BB' system of p-bromophenyl. | |

| 7.30 - 7.20 | Doublet (2H) | Ar-H (meta to Br) | Shielded relative to ortho protons. | |

| 4.20 - 3.80 | Multiplet/AB q | Azetidine | The 4 protons are diastereotopic due to the chiral center if substituted further, but in this symmetric core, they appear as a distinct AB system due to ring strain. | |

| ~55 - 60 | Signal | Azetidine | High field shift typical of strained 4-membered rings. | |

| ~122 | Signal | Ar-C-Br | Carbon bearing the bromine atom. |

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion (

):-

m/z 227.0 (

isotope) -

m/z 229.0 (

isotope)

-

-

Signature: A 1:1 doublet ratio for the parent ion peaks is the definitive confirmation of the bromine atom's presence.

Functional Utility in Drug Design

The 3-amino-3-arylazetidine scaffold is a high-value bioisostere used to modulate the physicochemical properties of lead compounds.

Conformational Restriction

By replacing a flexible chain (e.g., an ethylamine linker) with the azetidine ring, the spatial orientation of the amine and the aryl group is "locked." This reduces the entropic penalty of binding to a protein target.

-

Application: Used in GAT-1 inhibitors and M3 muscarinic antagonists to rigidify the pharmacophore.

Metabolic Blocking

The quaternary carbon at position 3 prevents metabolic oxidation (e.g., by CYP450 enzymes) at that site, a common liability in less substituted amines.

Vector Alignment

The angle between the amine and the aryl group in a 3,3-disubstituted azetidine is approximately 109.5° (tetrahedral), but the ring strain distorts the vectors, allowing for unique pi-stacking interactions in the binding pocket that are inaccessible to pyrrolidine or piperidine analogs.

References

-

Ombito, J. O., et al. (2025).[2] "Recent progress in synthesis of 3-functionalized azetidines." Arkivoc, 2025(1).[2] Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Ritter Reaction: Mechanism and Applications. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: 3-(4-Bromophenyl)azetidin-3-amine. Retrieved from [Link]

Sources

The Azetidine Core: A Comparative Analysis of 3-(4-bromophenyl)azetidine and its 3-Amino Derivative as Versatile Scaffolds

An In-depth Technical Guide for Drug Development Professionals

Introduction

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain, sp3-rich character, and rigid conformation offer unique advantages in drug design, often leading to improved metabolic stability, aqueous solubility, and target-binding affinity.[2][3] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the antihypertensive agent azelnidipine, feature the azetidine motif, cementing its status as a key pharmacophore.[2]

This guide provides a detailed comparative analysis of two closely related yet functionally distinct azetidine building blocks: 3-(4-bromophenyl)azetidine and its 3-amino derivative . As a Senior Application Scientist, the objective is to move beyond a simple recitation of facts and delve into the causality behind their differing physicochemical properties, reactivity, and strategic applications in drug discovery programs. Understanding these nuances is critical for researchers aiming to leverage these scaffolds for the synthesis of novel therapeutics, particularly in areas like central nervous system (CNS) disorders and oncology.[4]

PART 1: Structural and Physicochemical Properties: The Impact of the C3-Amino Substituent

The introduction of a primary amino group at the C3 position of the azetidine ring fundamentally alters the molecule's electronic and physical properties. While both molecules share the 4-bromophenyl moiety—a common handle for late-stage functionalization via cross-coupling reactions—the C3 substituent dictates their utility as distinct chemical synthons.

The primary difference lies in the introduction of a basic and nucleophilic amino group, which significantly increases the molecule's polarity and hydrogen bonding capacity. This is quantitatively reflected in the calculated Topological Polar Surface Area (TPSA) and LogP values.

Caption: Structural and physicochemical comparison of the two azetidine scaffolds.

Comparative Data Table

| Property | 3-(4-bromophenyl)azetidine | 3-Amino-3-(4-bromophenyl)azetidine | Rationale for Difference |

| Molecular Formula | C₉H₁₀BrN[5] | C₉H₁₁BrN₂ | Addition of an NH₂ group. |

| Molecular Weight | 212.09 g/mol [5] | 227.10 g/mol | Addition of an NH₂ group. |

| TPSA (Ų) | 12.03[5] | 38.05 | The primary amine contributes an additional 26.02 Ų to the polar surface area. |

| LogP (Predicted) | 2.00[5] | ~1.5 - 1.8 | Increased polarity from the amino group reduces lipophilicity. |

| H-Bond Donors | 1 (Ring N-H) | 2 (Ring N-H, C3-NH₂) | The primary amine adds a hydrogen bond donor site. |

| H-Bond Acceptors | 1 (Ring N) | 2 (Ring N, C3-N) | The primary amine adds a hydrogen bond acceptor site. |

| Basicity | Moderately basic (secondary amine) | More basic (secondary amine + primary amine) | Presence of two basic nitrogen centers. |

PART 2: Synthesis and Comparative Reactivity

The synthetic accessibility and subsequent reactivity of these scaffolds are dictated by the nature of the C3 substituent. The presence of the amino group provides an additional, highly reactive functional handle, while its absence allows for different chemical transformations at the C3 position.

Synthesis Overview

-

3-(4-bromophenyl)azetidine: The synthesis of 3-aryl azetidines is well-documented and can be achieved through various routes. A common strategy involves the intramolecular cyclization of a γ-amino alcohol or its derivatives.[1] Another powerful method is the Hiyama cross-coupling of a 3-iodoazetidine precursor with an appropriate arylsilane.[6]

-

3-Amino-3-(4-bromophenyl)azetidine: The introduction of a C3-amino group presents a greater synthetic challenge. A plausible route involves starting from a protected N-Boc-azetidin-3-one, followed by a Strecker synthesis or reductive amination protocol. Direct amination strategies on 3-functionalized azetidines are also emerging.[7][8]

Comparative Reactivity Analysis

The key distinction in reactivity stems from the functional groups available for modification.

-

Reactivity at the Azetidine Nitrogen (N1):

-

Both Compounds: The ring nitrogen in both scaffolds is a secondary amine and is therefore nucleophilic.[9] It readily undergoes standard amine reactions such as N-alkylation, N-acylation, N-arylation, and sulfonylation, provided it is unprotected. This site is the primary point of diversification for 3-(4-bromophenyl)azetidine.

-

Causality: For the 3-amino derivative, selective functionalization can be challenging. Protecting group strategies (e.g., Boc or Cbz on N1) are often essential to allow for selective reaction at the exocyclic C3-amino group or vice-versa.

-

-

Reactivity at the C3 Position:

-

3-(4-bromophenyl)azetidine: The C-H bond at the C3 position is not particularly reactive under standard conditions.

-

3-Amino-3-(4-bromophenyl)azetidine: The primary amino group is a potent nucleophile and a base. It is the most reactive site for diversification on this scaffold, readily participating in:

-

Amide and Sulfonamide formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Alkylation/Arylation: Formation of secondary or tertiary amines.

-

-

-

Reactivity of the Bromophenyl Group:

-

Both Compounds: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[9] This allows for the late-stage introduction of a wide array of aryl, heteroaryl, or alkyl groups, making both scaffolds highly valuable for building diverse chemical libraries. The reactivity of this bond is expected to be similar in both isomers as it is electronically distant from the azetidine ring.[9]

-

Caption: Comparative synthetic utility workflows for the two azetidine scaffolds.

PART 3: Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of these building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Common Signals: Both compounds will exhibit two doublets in the aromatic region (typically 7.5-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring.[10] The azetidine ring protons typically appear in the range of 3.5-4.5 ppm.[10] A broad singlet for the N-H of the azetidine ring will also be present.

-

Key Difference: The 3-amino derivative will show an additional broad singlet (integrating to 2H) for the -NH₂ protons, typically in the 1.5-3.5 ppm range, which is exchangeable with D₂O. The chemical shifts of the azetidine ring protons will also be different due to the electronic effect of the C3-amino group.

-

-

¹³C NMR:

-

Common Signals: Aromatic carbons and azetidine ring carbons (typically 40-60 ppm) will be present in both.[10]

-

Key Difference: The spectrum of the 3-amino derivative will show a distinct signal for the C3 carbon, which is directly attached to two nitrogen atoms. Its chemical shift will be significantly different from the C3 carbon of the parent compound, which is attached to one nitrogen and one aryl group.

-

Mass Spectrometry (MS)

-

Both Compounds: Electrospray Ionization (ESI) in positive mode is typically used. The most crucial diagnostic feature is the characteristic isotopic pattern of bromine ([M+H]⁺ and [M+H+2]⁺ peaks with a ~1:1 ratio).[10] The molecular ion peak will differ by ~15 Da, corresponding to the mass of an NH group.

Chromatography (HPLC)

-

Due to its significantly higher polarity, 3-amino-3-(4-bromophenyl)azetidine will have a substantially shorter retention time on a reverse-phase column (e.g., C18) compared to 3-(4-bromophenyl)azetidine when using the same gradient method (e.g., water/acetonitrile). This difference is a quick and reliable method for distinguishing between the two compounds or monitoring reactions.

PART 4: Illustrative Experimental Protocols

The following protocols are provided as validated, illustrative examples of how these scaffolds can be utilized in common synthetic transformations.

Protocol 1: N-Acetylation of 3-(4-bromophenyl)azetidine

This protocol demonstrates the functionalization of the nucleophilic ring nitrogen.

Objective: To synthesize 1-acetyl-3-(4-bromophenyl)azetidine.

Methodology:

-

Dissolution: Dissolve 3-(4-bromophenyl)azetidine (1.0 eq) in dichloromethane (DCM, 0.1 M). Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Reagent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition prevents a rapid temperature increase and potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-acetylated product.

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Suzuki Cross-Coupling of 1-Boc-3-(4-bromophenyl)azetidine

This protocol illustrates the late-stage functionalization of the aryl bromide. The azetidine nitrogen is protected to prevent it from interfering with the palladium catalyst.

Objective: To synthesize 1-Boc-3-(4-phenylphenyl)azetidine.

Methodology:

-

Reaction Setup: To a reaction vessel, add 1-Boc-3-(4-bromophenyl)azetidine (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive pressure of inert gas.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

-

Characterization: Confirm the structure via NMR and HRMS, noting the disappearance of the bromine isotopic pattern in the mass spectrum.

Protocol 3: Amide Coupling with 3-Amino-3-(4-bromophenyl)azetidine (N1-Protected)

This protocol shows the specific utility of the C3-amino group.

Objective: To synthesize an amide derivative from the exocyclic amine.

Methodology:

-

Starting Material: Begin with N1-Boc-3-amino-3-(4-bromophenyl)azetidine (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). The choice of coupling reagent is key to ensuring a high-yield, clean reaction.

-

Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor for the formation of the amide product by LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. This sequence removes unreacted acid, base, and other water-soluble byproducts.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

-

Deprotection (Optional): The N-Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free azetidine nitrogen for further functionalization.

-

Characterization: Confirm the final structure by NMR and HRMS.

Conclusion

While 3-(4-bromophenyl)azetidine and its 3-amino derivative share a common structural core, they are fundamentally different building blocks for drug discovery.

-

3-(4-bromophenyl)azetidine serves as an excellent scaffold for introducing a 3-aryl azetidine moiety, offering two primary vectors for diversification: the ring nitrogen and the aryl bromide.

-

3-Amino-3-(4-bromophenyl)azetidine is a more complex, trifunctional scaffold. The C3-amino group provides a powerful, primary site for building out molecular complexity through robust chemistries like amide bond formation. This addition significantly increases the polarity and hydrogen bonding potential of the resulting molecule, which can be strategically employed to modulate pharmacokinetic properties.

The choice between these two scaffolds is therefore a strategic one, dependent on the desired final molecular architecture and the specific structure-activity relationships being explored. A thorough understanding of their distinct reactivity and physicochemical properties empowers medicinal chemists to make informed decisions, accelerating the design and synthesis of next-generation therapeutics.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.

- Technical Support Center: Characterization of 3-((4-Bromophenyl)sulfonyl)azetidine Derivatives. Benchchem.

- Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Benchchem.

- Azetidines in Drug Discovery. PharmaBlock.

- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog.

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society.

- A Comparative Analysis of the Reactivity of 3- ((4-Bromophenyl)sulfonyl)azetidine and 1-((4 - Benchchem. Benchchem.

- Azetidine, 3-(p-bromophenyl)- (CID 23619). MolForge.

- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed.

- Azetidine Synthesis. Synlett.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES.

- A Single-Step Synthesis of Azetidine-3-Amines. (2020). ChemRxiv.

- A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed.

- Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate.

- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.

- Azetidine synthesis. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. molforge.ai [molforge.ai]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

3-(4-Bromophenyl)-3-azetidinamine dihydrochloride vs free base properties

This technical guide details the physicochemical properties, handling protocols, and reactivity profiles of 3-(4-Bromophenyl)-3-azetidinamine , specifically comparing its dihydrochloride salt and free base forms.

Dihydrochloride vs. Free Base: Properties & Handling

Executive Summary

3-(4-Bromophenyl)-3-azetidinamine is a high-value heterocyclic building block characterized by a strained azetidine ring gem-disubstituted at the 3-position. This structural motif imparts unique conformational rigidity (Thorpe-Ingold effect) but presents specific stability challenges.

-

The Dihydrochloride (2HCl): The kinetically stable form used for storage and transport. It is an ionic solid that passivates the nucleophilic nitrogen centers.

-

The Free Base: The reactive species required for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and nucleophilic substitutions. It is thermodynamically unstable over long periods due to potential ring-opening polymerization.

Key Synthetic Insight: The molecule contains two distinct nitrogen centers: a secondary azetidine ring nitrogen and an exocyclic primary amine attached to a quaternary carbon. Due to the steric bulk of the quaternary center (t-alkyl amine motif), the ring nitrogen is significantly more nucleophilic than the exocyclic amine.

Physicochemical Profile

The following table contrasts the critical properties of the two forms to guide experimental design.

| Feature | Dihydrochloride Salt (2HCl) | Free Base |

| Formula | C | C |

| MW | ~300.02 g/mol | 227.10 g/mol |

| Physical State | White to off-white crystalline solid | Colorless to pale yellow viscous oil (or low-melting solid) |

| Solubility | Water, Methanol, DMSO | DCM, EtOAc, THF, Toluene |

| Hygroscopicity | High (deliquescent) | Low (but oxidation sensitive) |

| Stability | Excellent (Months/Years at 4°C) | Poor (Store < -20°C under Argon; prone to oligomerization) |

| pKa (Est.) | N/A (Fully protonated) | Ring NH: ~9.5 |

The Salt-to-Base Transition ("Desalting" Protocol)

Releasing the free base from the dihydrochloride salt is a critical step. Standard strong bases (NaOH) can be used, but temperature control is vital to prevent ring opening of the strained azetidine.

Protocol: Biphasic Neutralization

-

Objective: Isolate the reactive free base without degrading the azetidine ring.

-

Scale: 1.0 gram equivalent.

-

Suspend: Place 1.0 g of 3-(4-Bromophenyl)-3-azetidinamine 2HCl in a separatory funnel.

-

Solvent: Add 15 mL of DCM (Dichloromethane). The salt will likely not dissolve fully yet.

-

Neutralize: Add 15 mL of saturated aqueous Na

CO-

Critical: If using NaOH, keep the mixture on ice (0°C). If using Carbonate, room temperature is generally acceptable but gas evolution (CO

) must be managed.

-

-

Extract: Shake vigorously for 2 minutes. The solid should dissolve as the free base partitions into the DCM layer.

-

Separate: Collect the organic (DCM) layer. Extract the aqueous layer once more with 10 mL DCM.

-

Dry & Concentrate: Dry combined organics over anhydrous Na

SO-

Warning: Do not heat the water bath above 35°C. Azetidines can degrade thermally.

-

Workflow Visualization

Figure 1: Optimized workflow for generating the free base from the dihydrochloride salt.

Reactivity & Synthetic Utility[1][2][3][4][5][6]

Understanding the nucleophilicity difference between the two nitrogen centers is paramount for selective functionalization.

A. Nucleophilic Hierarchy

-

Ring Nitrogen (Secondary): High nucleophilicity. Accessible.[1]

-

Exocyclic Amine (Primary): Low nucleophilicity. It is attached to a quaternary carbon (C3), creating a tertiary-alkyl-amine-like steric environment.

-

Implication: In displacement reactions (S

2) or acylations, the ring nitrogen reacts first .

-

B. Cross-Coupling (Suzuki/Buchwald)

-

Preferred Form: Free Base (freshly prepared) or Salt + Excess Base .

-

Why: Palladium catalysts can be poisoned by free amines, but the steric bulk of this molecule reduces coordination.

-

Suzuki-Miyaura: The 4-bromophenyl group is an excellent handle. Use the HCl salt directly with 3.0+ equivalents of base (e.g., K

PO

C. Amide Coupling

-

Challenge: If you attempt to couple a carboxylic acid to the exocyclic amine, the ring amine will couple first.

-

Strategy: You must use an N-protected derivative (e.g., 1-Boc-3-(4-bromophenyl)-3-azetidinamine) if you wish to functionalize the exocyclic amine selectively.

Decision Matrix: Salt vs. Base

Figure 2: Decision matrix for selecting the appropriate form and protection strategy based on reaction type.

Storage & Stability

-

Dihydrochloride: Store at room temperature or 4°C. Desiccate. Stable for years.

-

Free Base: Store at -20°C. The free base is prone to azetidine ring opening or dimerization upon prolonged standing, especially if traces of acid or Lewis acids are present.

-

Recommendation: Always purchase and store the dihydrochloride. Generate the free base only immediately prior to use.

References

-

PubChem. (n.d.).[2] 3-(4-Bromophenyl)azetidin-3-amine.[3] National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on azetidine stability and ring opening).

-

LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (Demonstrates N-protection strategies for 3-aminoazetidines). Retrieved March 7, 2026, from [Link]

Sources

3-aryl-3-aminoazetidine scaffold in medicinal chemistry

The 3-Aryl-3-Aminoazetidine scaffold represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a conformationally restricted,

Design, Synthesis, and Application in Drug Discovery[1]

Part 1: Structural & Physicochemical Logic

The 3,3-disubstituted azetidine core is not merely a spacer; it is a functional element that alters the vector, basicity, and metabolic profile of a molecule.

The "Escape from Flatland" & Conformational Control

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered conformation with a low inversion barrier (~1.3 kcal/mol). However, geminal disubstitution at C3 (introducing both an aryl and an amino group) significantly rigidifies this system.[1]

-

Vector Alignment: The angle between substituents at C3 is constrained, projecting the aryl and amino groups into specific vectors that can maximize binding pocket interactions while minimizing entropic penalties upon binding.

-

Bioisosterism: This scaffold is a direct bioisostere for the 4-amino-4-arylpiperidine moiety (found in opioids and neurokinin antagonists) but with a reduced molecular volume and lowered lipophilicity.[2]

Physicochemical Profile: Azetidine vs. Piperidine

The table below contrasts the 3-aryl-3-aminoazetidine core with its 6-membered analog.

| Property | 3-Aryl-3-Aminoazetidine | 4-Aryl-4-Aminopiperidine | Impact on Drug Design |

| Ring Strain | ~25 kcal/mol | ~0 kcal/mol | Azetidine is more reactive; requires careful handling during synthesis but is stable in vivo.[2] |

| Basicity (Ring N) | pKa ~10.0 - 10.5 | pKa ~11.0 - 11.2 | The strained ring lowers the pKa of the endocyclic nitrogen, potentially improving permeability (less ionized at pH 7.4). |

| Basicity (Exocyclic N) | pKa ~9.5 | pKa ~10.5 | Inductive effect of the strained ring lowers the basicity of the primary amine.[1] |

| Lipophilicity (LogP) | Lower | Higher | Azetidine lowers LogP by ~0.5–1.0 unit, improving solubility and metabolic stability (LLE).[2][1] |

| Metabolic Stability | High | Moderate | Blocks the labile C4 position; the strained ring is surprisingly resistant to oxidative metabolism.[1] |

Part 2: Synthetic Architectures

Constructing a quaternary center on a strained ring is synthetically non-trivial.[1] The two most robust "self-validating" pathways are the Modified Strecker-Bruylants Route and the Grignard-Mesylate Displacement Route .

Pathway Selection Logic (Decision Tree)

Figure 1: Synthetic decision tree for selecting the optimal route based on aryl group electronics.

Part 3: Detailed Experimental Protocols

Protocol A: The Modified Strecker-Bruylants Synthesis

Context: This is the preferred method for generating the quaternary center when the aryl group is compatible with Grignard reagents. It avoids the formation of the unstable 3-amino-3-halo intermediate.

Target Intermediate: 1-Benzhydryl-3-phenyl-3-(dibenzylamino)azetidine (Precursor to free amine).

Step 1: Formation of the Aminonitrile

-

Reagents: 1-Benzhydrylazetidin-3-one (1.0 equiv), Dibenzylamine (1.1 equiv), TMSCN (1.2 equiv), Acetic Acid (catalytic).[2]

-

Procedure:

Step 2: Bruylants Reaction (The Critical Step)

-

Reagents: Phenylmagnesium bromide (3.0 equiv, 3M in ether).

-

Procedure:

-

Dissolve crude aminonitrile in anhydrous THF/Et

O (1:1).[1] Cool to 0°C.[1][3] -

Add PhMgBr dropwise.[1] The solution may turn cloudy.

-

Mechanistic Insight: The Grignard reagent promotes the elimination of the cyano group (as Mg(CN)Br) to form an iminium ion in situ, which is then attacked by a second equivalent of Grignard.[1]

-

Reflux for 2–4 hours.[1]

-

Quench with saturated NH

Cl at 0°C.

-

-

Workup: Extract with EtOAc, wash with brine, dry over Na

SO -

Validation: LC-MS will show the mass of the [M+H]

corresponding to the substitution of CN by Phenyl.[1]

Step 3: Deprotection (Hydrogenolysis) [4]

-

Reagents: Pd(OH)

/C (Pearlman's catalyst), H -

Procedure: Standard hydrogenation removes both the benzhydryl (N-1) and benzyl (N-3) groups if desired, or selective conditions can be chosen.[2]

Protocol B: The Grignard-Ritter/Azide Route

Context: Used when the Strecker route fails or when starting from the 3-hydroxyazetidine.

-

Grignard Addition: React 1-Boc-3-azetidinone with ArMgBr to yield 1-Boc-3-aryl-3-hydroxyazetidine .

-

Activation:

-

Displacement (Ritter or Azide):

-

Azide Method:[1][5] Treat the mesylate immediately with TMSN

and Lewis Acid (e.g., BF -

Ritter Method:[1][6][7][8][9][10] Treat the tertiary alcohol with R-CN (e.g., chloroacetonitrile) and H

SO

-

Part 4: Medicinal Chemistry Case Studies

Triple Reuptake Inhibitors (SNDRI)

-

Challenge: Developing broad-spectrum antidepressants targeting SERT, NET, and DAT simultaneously.

-

Solution: Researchers replaced the 3-alkoxy group of a lead scaffold with a 3-amino-3-arylazetidine moiety.

-

Outcome:

-

Potency: The 3-amino variant maintained nanomolar affinity for SERT and NET.[1]

-

Selectivity: The rigid vector of the 3-amino group improved selectivity against hERG compared to the flexible ether linker.

-

Metabolism: The azetidine core showed superior microsomal stability compared to the pyrrolidine analog.[1]

-

TZT-1027 Analogs (Antitumor)

-

Application: Modification of the Dolastatin 10 derivative TZT-1027.[1]

-

Strategy: Replacement of the C-terminal phenylethylamine with 3-aryl-3-aminoazetidine .

-

Result: The conformational restriction locked the aryl group into a bioactive conformation, resulting in low-nanomolar IC

values against A549 and HCT116 cell lines.

Part 5: References

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. ACS Med.[1] Chem. Lett., 2014.[1][5]

-

Synthesis of 3-Amino-3-Phenyl Azetidine via Modified Strecker Reaction. Synth. Commun., 1995.[1]

-

Azetidines in Medicinal Chemistry: Emerging Applications. J. Med. Chem. (Review), 2023.[1][5]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 2016.[2]

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis. J. Med.[1] Chem., 2024.[1][11] [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Ritter reaction - Wikipedia [en.wikipedia.org]

- 9. Ritter Reaction [organic-chemistry.org]

- 10. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

3-(4-Bromophenyl)-3-azetidinamine melting point and physical state

The following technical guide details the physicochemical properties, synthesis, and characterization of 3-(4-Bromophenyl)-3-azetidinamine , a critical heterocyclic intermediate in medicinal chemistry.

CAS Registry Number: 1384421-50-4

Molecular Formula: C

Executive Summary

3-(4-Bromophenyl)-3-azetidinamine is a highly specialized disubstituted azetidine scaffold used primarily in the development of G-protein coupled receptor (GPCR) modulators and kinase inhibitors. Its structural rigidity—conferred by the four-membered azetidine ring—allows for precise vector positioning of the 4-bromophenyl pharmacophore, making it a valuable "molecular spacer" in fragment-based drug discovery (FBDD).

While the free base exists as a viscous oil or low-melting semi-solid, the compound is commercially stabilized and handled as its hydrochloride (HCl) or dihydrochloride (2HCl) salt , which presents as a stable, crystalline solid.

Physicochemical Properties & Melting Point Analysis[2]

Physical State and Stability

The physical state of 3-(4-Bromophenyl)-3-azetidinamine is strictly dependent on its protonation state. Researchers must distinguish between the free amine and the salt form during procurement and synthesis.

| Property | Free Base (Neutral) | Hydrochloride Salt (HCl/2HCl) |

| Physical State | Viscous oil or waxy semi-solid | Crystalline Powder |

| Color | Colorless to pale yellow | White to off-white |

| Hygroscopicity | Moderate | High (Store Desiccated) |

| Stability | Prone to oxidation/carbamate formation | Stable under inert atmosphere |

Melting Point Data

Experimental melting point data for this specific CAS is proprietary to custom synthesis catalogs. However, based on structural analogs (e.g., 3-phenyl-3-aminoazetidine derivatives) and thermodynamic principles of lattice energy in ammonium salts, the following ranges are authoritative estimates for validation:

-

Free Base: Not applicable (typically isolated as an oil).

-

Hydrochloride Salt: >180 °C (Decomposition) .

-

Note: Azetidine salts often exhibit sublimation or decomposition (browning) prior to a clear melt due to ring strain release at high temperatures.

-

Computed Molecular Descriptors

| Descriptor | Value | Significance |

| cLogP | ~1.21 | Favorable lipophilicity for CNS penetration |

| TPSA | 38.05 Ų | High membrane permeability potential |

| pKa (Predicted) | ~9.5 (Azetidine N) | Exists as cation at physiological pH |

| Rotatable Bonds | 1 | High structural rigidity |

Synthetic Methodology

The synthesis of 3,3-disubstituted azetidines is non-trivial due to the high ring strain. The most robust, self-validating protocol involves a Grignard addition to a protected azetidinone, followed by a Ritter-type amination . This route avoids the use of toxic cyanides (Strecker synthesis) and unstable azides.

Reaction Pathway Diagram

The following flowchart illustrates the critical steps for synthesizing the HCl salt from commercially available N-Boc-3-azetidinone.

Caption: Figure 1. Step-wise synthesis of 3-(4-Bromophenyl)-3-azetidinamine via Grignard addition and Ritter amination.

Detailed Experimental Protocol

Step 1: Nucleophilic Addition (Grignard)

-

Setup: Flame-dry a 250 mL 3-neck flask under Argon.

-

Reagents: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF.

-

Addition: Cool to -78 °C. Dropwise add (4-Bromophenyl)magnesium bromide (1.2 eq, 1.0 M in THF).

-

Causality: Low temperature is critical to prevent attack on the Boc carbamate.

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc.[2] The product is a tertiary alcohol (Intermediate A).

Step 2: Ritter Reaction (Hydroxyl to Amine Conversion)

-

Reagents: Dissolve Intermediate A in Acetonitrile (MeCN).

-

Catalysis: Add concentrated H

SO -

Mechanism: The acid generates a tertiary carbocation stabilized by the azetidine ring and phenyl group, which is trapped by MeCN to form the acetamide.

-

Isolation: Neutralize with NaHCO

. Isolate Intermediate B.

Step 3: Global Deprotection & Salt Formation

-

Hydrolysis: Reflux Intermediate B in 6N HCl for 4–6 hours. This cleaves both the N-Boc group and the acetamide (N-Ac).

-

Purification: Concentrate in vacuo. Triturate the residue with diethyl ether to remove non-polar impurities.

-

Crystallization: Recrystallize from Isopropanol/Ethanol to yield the 3-(4-Bromophenyl)-3-azetidinamine dihydrochloride as a white solid.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectroscopic markers must be observed.

Proton NMR ( H NMR, 400 MHz, DMSO-d )

-

Aromatic Region: Two doublets at

7.60 (2H) and 7.40 (2H), characteristic of the para-substituted bromophenyl system. -

Azetidine Ring: Two sets of doublets (or a multiplet) around

4.20 – 4.60 ppm, representing the methylene protons (CH -

Amine Protons: A broad singlet at

8.5–9.0 ppm (exchangeable with D

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion: m/z = 227.0 [M+H]

(for -

Isotope Pattern: A distinct 1:1 doublet ratio confirms the presence of a single Bromine atom.

Handling and Safety Considerations

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Storage: Hygroscopic. Store at 2–8 °C under inert gas (Argon/Nitrogen).

-

Solubility:

-

Soluble: Water, DMSO, Methanol.

-

Insoluble: Hexanes, Diethyl Ether, DCM (Salt form).

-

References

-

PubChem. (2024). Compound Summary: Azetidine, 3-(4-bromophenyl)-.[1][3][4][5] National Center for Biotechnology Information. Available at: [Link]

-

Couty, F., & Evano, G. (2006). Synthesis of 3-functionalized azetidines.[2][6][7][8] Organic Preparations and Procedures International, 38(4), 427-465. (General synthetic methodology reference).

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. (Context on 4-membered ring scaffolds in medicinal chemistry).

Sources

- 1. chemscene.com [chemscene.com]

- 2. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 3. PubChemLite - 3-(4-bromophenyl)azetidin-3-ol hydrochloride (C9H10BrNO) [pubchemlite.lcsb.uni.lu]

- 4. 3-[(4-BROMOPHENYL)METHYL]AZETIDINE HCL | 2514950-93-5 [sigmaaldrich.com]

- 5. 3-(4-BROMOPHENYL)AZETIDIN-3-AMINE 2HCL suppliers & manufacturers in China [chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Azetidine synthesis [organic-chemistry.org]

suppliers and price of 3-(4-Bromophenyl)-3-azetidinamine HCl

Part 1: Executive Summary

3-(4-Bromophenyl)-3-azetidinamine HCl (CAS: 1384264-75-8 for 2HCl salt) is a high-value, conformationally constrained heterocyclic scaffold used primarily in the development of monoamine transporter inhibitors and as a bioisostere for piperidine or pyrrolidine rings in medicinal chemistry.

The compound features a gem-disubstituted carbon at the 3-position (possessing both an amino group and a 4-bromophenyl group). This specific geometry creates a unique vector for side-chain attachment while maintaining a compact, sp³-rich core—a critical factor in improving the metabolic stability and solubility (Fsp³ score) of drug candidates.

Critical Sourcing Alert: Researchers must distinguish this compound from the mono-substituted analog, 3-(4-Bromophenyl)azetidine (CAS 90561-74-3), which lacks the 3-amino functionality. Confusion between these two CAS numbers is a common procurement error.

Part 2: Chemical Profile & Identification

| Parameter | Specification |

| Chemical Name | 3-(4-Bromophenyl)-3-azetidinamine dihydrochloride |

| Target CAS | 1384264-75-8 (2HCl); 1384421-50-4 (Free Base) |

| Avoid CAS | 90561-74-3 (Des-amino analog; incorrect for this application) |

| Molecular Formula | C₉H₁₁BrN₂[1][2][3] · 2HCl |

| Molecular Weight | 227.10 (Free Base) / ~300.02 (2HCl Salt) |

| SMILES | NC1(CN1)C2=CC=C(Br)C=C2 |

| Appearance | Off-white to pale yellow solid (Hygroscopic) |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

Part 3: Strategic Sourcing & Market Intelligence

The market for this scaffold is tiered between "In-Stock" catalog suppliers (mg scale) and CROs offering custom synthesis (gram/kg scale).

Supplier Landscape & Pricing Analysis

Note: Prices are estimated based on Q4 2025 market data for research-grade purity (>97%).

| Supplier Tier | Representative Vendors | Typical Pack Size | Price Estimate (USD) | Lead Time |

| Tier 1: Global Catalog | ChemScene, Fluorochem, Combi-Blocks | 100 mg | $30 - $50 | 1-3 Days |

| Tier 1: Global Catalog | Enamine, Sigma-Aldrich (via partners) | 1 g | $180 - $250 | 3-5 Days |

| Tier 2: Bulk/CRO | PharmaBlock, WuXi AppTec, Accela | 10 g+ | Inquire ($800+) | 2-3 Weeks |

Procurement Decision Matrix

-

For HTS/Hit-to-Lead: Purchase 100mg–1g packs from Tier 1 suppliers to ensure speed.

-

For Lead Optimization: If >10g is required, initiate a request for quote (RFQ) with Tier 2 suppliers. The synthesis (detailed below) is robust, making custom scale-up cost-effective.

Part 4: Technical Deep Dive – Synthesis & Handling

Synthetic Logic & Pathway

The synthesis of gem-disubstituted azetidines is non-trivial due to ring strain. The most robust industrial route avoids direct alkylation of the amine and instead utilizes a 1-Boc-3-azetidinone precursor.

Mechanism:

-

Grignard Addition: 4-Bromophenylmagnesium bromide adds to the ketone. Note: Direct addition gives the alcohol. To get the amine, a Ritter reaction or Sulfinimine strategy is required.

-

Ritter Reaction (Scalable Route): The tertiary alcohol intermediate is treated with acetonitrile and strong acid (H₂SO₄) to form the acetamide, which is then hydrolyzed.

DOT Diagram: Synthesis Workflow

Caption: Figure 1. Industrial synthesis route via Ritter reaction sequence to install the gem-amino moiety.

Handling & Storage Protocols

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Free Base Instability: The free base amine can absorb CO₂ from the air to form carbamates. Always handle the free base under Nitrogen/Argon.

-

Solubility for Bioassays:

-

Stock Solution: Dissolve in 100% DMSO to 10-50 mM.

-

Aqueous Buffer: The HCl salt is soluble in PBS (pH 7.4) up to ~5-10 mg/mL, but stability should be verified if stored >24 hours.

-

Part 5: Application in Drug Discovery

Structural Advantages (Bioisosterism)

The 3,3-disubstituted azetidine scaffold offers specific advantages over larger rings:

-

Reduced Lipophilicity: Lower LogP compared to piperidine analogs, improving oral bioavailability.

-

Rigidification: The 4-membered ring locks the phenyl and amine vectors, reducing the entropic penalty of binding to protein targets (e.g., GPCRs, Transporters).

-

Metabolic Stability: The quaternary center at C3 blocks oxidative metabolism at that position.

Synthetic Utility (The "Handle")

The 4-Bromophenyl group serves as a versatile handle for late-stage diversification via Palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura: Coupling with aryl boronates to extend the biaryl system.

-

Buchwald-Hartwig: Amination to introduce solubilizing heterocycles.

DOT Diagram: Diversification Logic

Caption: Figure 2. Divergent synthesis applications utilizing the aryl-bromide handle.

Part 6: Quality Assurance Checklist

When receiving a new batch, validate using the following criteria:

-

¹H NMR (DMSO-d₆): Confirm the diagnostic azetidine ring protons (typically two doublets or multiplets around 4.0–4.5 ppm) and the para-substituted benzene pattern (two doublets around 7.5 ppm).

-

Mass Spectrometry: Look for the characteristic bromine isotope pattern (M+ and M+2 peaks of nearly equal intensity).

-

Salt Stoichiometry: Perform elemental analysis (Cl content) to confirm if it is a mono- or dihydrochloride, as this affects molarity calculations in bioassays.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1384421-50-4. Retrieved from [Link]

-

Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 3-(4-Bromophenyl)-3-azetidinamine from 3-azetidinone

Application Note: High-Fidelity Synthesis of 3-(4-Bromophenyl)-3-azetidinamine

Executive Summary & Scope

This application note details the robust synthesis of 3-(4-bromophenyl)-3-azetidinamine starting from N-Boc-3-azetidinone . This scaffold—a geminally disubstituted azetidine—is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere for piperidines and cyclohexanes.

Unlike simple reductive aminations which yield secondary amines, or direct Grignard additions to ketones which yield alcohols, this protocol utilizes the Ellman tert-butanesulfinimide strategy . This route is selected for its superior diastereocontrol (if chiral variants are used), mild conditions, and high compatibility with the strained azetidine ring system, avoiding the ring-opening side reactions common in Strecker or Bucherer-Bergs chemistries.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis & Reaction Pathway

The synthesis is divided into three critical phases. The direct addition of Grignard reagents to 3-azetidinone yields the tertiary alcohol (3-hydroxy). To install the nitrogen at the quaternary center, the ketone must first be converted to a reactive imine equivalent.

The Ellman Advantage:

-

Activation: The tert-butanesulfinyl group activates the imine for nucleophilic attack.

-

Stability: Sulfinimines are more stable to hydrolysis than simple imines.

-

Purification: Intermediates are generally crystalline and stable on silica.

Synthesis Pathway Diagram

Figure 1: Strategic workflow for the conversion of 3-azetidinone to the gem-disubstituted amine.

Detailed Experimental Protocols

Step 1: Synthesis of the N-tert-Butanesulfinyl Imine

This step converts the ketone to the activated sulfinimine using Titanium(IV) ethoxide as a Lewis acid and water scavenger.

Reagents:

-

N-Boc-3-azetidinone (1.0 equiv)

-

(±)-2-Methyl-2-propanesulfinamide (1.2 equiv) [Note: Use (R) or (S) for enantioselective synthesis]

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

Solvent: Anhydrous THF (0.5 M concentration)

Protocol:

-

Setup: Flame-dry a round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add N-Boc-3-azetidinone and tert-butanesulfinamide to the flask. Dissolve in anhydrous THF.

-

Activation: Add Ti(OEt)₄ dropwise via syringe at room temperature (RT). The solution will turn slightly yellow.

-

Reaction: Stir the mixture at reflux (approx. 65°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The ketone spot should disappear.

-

-

Quench: Cool to RT. Pour the mixture into a vigorously stirring brine solution (equal volume to THF). A thick white precipitate (Titanium salts) will form.

-

Workup: Dilute with EtOAc. Filter the suspension through a pad of Celite to remove titanium salts. Wash the Celite pad thoroughly with EtOAc.

-

Purification: Dry the filtrate over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

-

Yield Expectation: 85–95%.[1]

-

Step 2: Grignard Addition (The Critical Step)

Formation of the quaternary center requires precise temperature control to prevent attack on the Boc carbamate or ring opening.

Reagents:

-

Sulfinimine Intermediate (from Step 1) (1.0 equiv)

-

4-Bromophenylmagnesium bromide (2.0 equiv, 1.0 M in THF) [Commercial or freshly prepared]

-

Solvent: Anhydrous CH₂Cl₂ or THF (0.2 M)

Protocol:

-

Preparation: Dissolve the sulfinimine in anhydrous CH₂Cl₂ (DCM) under nitrogen. Cool the solution to -78°C (dry ice/acetone bath).

-

Why DCM? DCM is non-coordinating and often enhances diastereoselectivity in Ellman additions compared to THF.

-

-

Addition: Add the Grignard reagent dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Equilibration: Stir at -78°C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

-

Quench: Cool to 0°C. Quench dropwise with saturated NH₄Cl solution.

-

Extraction: Extract with DCM (3x). Combine organics, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (EtOAc/Hexanes). The product is the sulfinamide-protected amine.

Step 3: Deprotection to 3-(4-Bromophenyl)-3-azetidinamine

This step removes the sulfinyl group.[2] The Boc group may also be cleaved depending on the acid strength/time, but mild conditions selectively remove the sulfinyl group.

Reagents:

-

Sulfinamide Intermediate (1.0 equiv)

-

4M HCl in Dioxane (or MeOH)

Protocol:

-

Cleavage: Dissolve the intermediate in MeOH. Add 4M HCl in Dioxane (4.0 equiv) at 0°C.

-

Reaction: Stir at RT for 1 hour.

-

Note: If the N-Boc group is to be retained, use stoichiometric HCl and monitor closely, though simultaneous deprotection to the diamine dihydrochloride is common and often desired for building blocks.

-

-

Isolation: Concentrate the solvent in vacuo to yield the amine hydrochloride salt.

-

Free Basing (Optional): Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate to obtain the free amine.

Data Summary & QC Specifications

| Parameter | Specification / Observation |

| Appearance | White to off-white solid (HCl salt). |

| ¹H NMR (DMSO-d₆) | Characteristic aryl doublets (approx. 7.6 ppm). Azetidine ring protons appear as multiplets at 4.0–4.5 ppm. Disappearance of t-butyl singlet (1.2 ppm) confirms deprotection. |

| LC-MS | [M+H]⁺ consistent with C₉H₁₁BrN₂ (MW: 227.10 for free base). Look for characteristic Br isotope pattern (1:1 ratio of M and M+2). |

| Purity | >95% by HPLC (254 nm). |

Troubleshooting & Safety

Common Failure Modes

-

Low Yield in Step 1: Moisture in the Ti(OEt)₄. Ensure the reagent is fresh and colorless (not yellow/cloudy).

-

Ring Opening: Azetidines are strained.[3] Avoid strong Lewis acids at high temperatures during the Grignard step.

-

Over-addition: If the Grignard attacks the Boc group, you will see a complex mixture. Ensure -78°C addition and strict stoichiometry.

Safety (HSE)

-

Azetidines: Potential sensitizers. Handle in a fume hood.

-

Grignard Reagents: Pyrophoric hazards. Use anhydrous solvents and inert atmosphere (N₂/Ar).

-

Titanium Waste: The quench generates a voluminous precipitate. Do not rush the filtration; it can clog frits. Use a wide pad of Celite.

References

-

Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002. Link

- Foundational text for the sulfinimine chemistry used in Step 1.

-

Kloesges, J., et al. "Terminal Aziridines by Addition of Grignard Reagents to an (α-Chloro)sulfinylimine."[2] Synthesis, 2009.[2] Link

- Validates Grignard addition protocols to strained nitrogen heterocycles.

-

ChemScene Product Data. "3-(4-Bromophenyl)azetidin-3-amine."[4] Link

- Confirmation of target compound stability and commercial existence.

-

BenchChem Protocols. "Application Notes for 3-(Aryl)azetidines." Link

- General handling for aryl-azetidine scaffolds.

Sources

reductive amination protocols for 3-aryl-3-azetidinamines

Application Note: Advanced Reductive Amination Protocols for 3-Aryl-3-Azetidinamines

Introduction & Strategic Context

In modern medicinal chemistry, 3-aryl-3-azetidinamines have emerged as highly privileged bioisosteric scaffolds. Compared to traditional piperazines or pyrrolidines, the azetidine ring offers a high degree of sp³ character, rigid spatial geometry, improved metabolic stability, and superior central nervous system (CNS) penetration.

Functionalization of these scaffolds—whether at the azetidine nitrogen (N1) or the primary amine at the C3 position—is a critical path in drug development. Reductive amination is the methodology of choice for this functionalization, as it avoids the classical pitfalls of direct alkylation (such as over-alkylation and reliance on genotoxic alkyl halides) ([1]). However, the unique steric hindrance of the 3-aryl substitution and the strain of the four-membered ring require highly optimized, self-validating protocols to ensure high yields and chemoselectivity.

Mechanistic Causality and Reagent Selection

The success of a reductive amination protocol hinges on the kinetic competition between the reduction of the intermediate iminium ion and the direct reduction of the starting carbonyl compound. As an application scientist, reagent selection must be driven by mechanistic causality:

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the gold standard for N1-alkylation. The three electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, significantly reducing its hydride-donating capacity compared to NaBH₄. This ensures that STAB does not prematurely reduce the aldehyde or ketone, but selectively attacks the highly electrophilic iminium ion generated in situ ([2]).

-

Sodium Cyanoborohydride (NaCNBH₃): While highly effective, especially in polar solvents like methanol, it requires strict pH control (pH 4–5) and carries the risk of generating toxic hydrogen cyanide (HCN) gas upon acidic workup. It is generally reserved for highly sterically hindered substrates where STAB fails ([3]).

-

Titanium(IV) Isopropoxide (Ti(O-iPr)₄) Additive: When alkylating the primary amine at the C3 position, over-alkylation (dialkylation) is a severe risk because the resulting secondary amine is often more nucleophilic than the starting primary amine. Utilizing Ti(O-iPr)₄ as a Lewis acid and water-scavenger forces quantitative imine pre-formation, locking the intermediate and ensuring strict mono-alkylation upon subsequent reduction.

Chemical workflow of reductive amination for 3-aryl-3-azetidinamines.

Reagent Comparison and Selection Matrix

To facilitate rapid decision-making during process optimization, the following table summarizes the quantitative and qualitative data for the primary reducing systems used with azetidine scaffolds:

| Reducing Agent | Optimal pH | Solvent Compatibility | Reactivity Profile | Toxicity / Safety |

| STAB | 5–7 | DCE, THF, Toluene | Selective for iminium; tolerates reducible groups. | Low toxicity; standard for drug discovery. |

| NaCNBH₃ | 4–5 | MeOH, EtOH, THF | Highly reactive; effective for hindered ketones. | High toxicity; generates HCN gas upon quenching. |

| Pic-BH₃ | 4–6 | MeOH, Water, DCE | Comparable to NaCNBH₃; greener alternative. | Low toxicity; highly stable, scalable. |

| Ti(O-iPr)₄ / NaBH₄ | Neutral | THF, EtOH | Forces imine formation; prevents dialkylation. | Low toxicity; requires filtration of TiO₂ salts. |

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination for N1-Alkylation (Secondary Azetidine to Tertiary Amine)

Objective: Selective mono-alkylation of the azetidine ring nitrogen. Causality: The secondary amine of the azetidine ring is less sterically hindered than the C3-amine. STAB in 1,2-dichloroethane (DCE) provides the perfect balance of solubility and mild reactivity, preventing ring-opening side reactions.

-

Reagent Mixing: Dissolve the 3-aryl-3-azetidinamine (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous DCE to a concentration of 0.2 M. Note: DCE is preferred over DCM due to its higher boiling point (83°C), which accommodates mild heating if the condensation is sluggish.

-

Acid Catalysis: Add glacial acetic acid (1.2 eq) to catalyze iminium ion formation. Stir at 20°C for 30 minutes.

-

Hydride Addition: Portionwise, add STAB (1.5 eq) over 10 minutes to control the mild exotherm. Stir at room temperature for 2–12 hours.

-

Self-Validation (IPC): Sample the reaction and analyze via LC-MS. The reaction is thermodynamically validated when the extracted ion chromatogram (EIC) shows <2% of the starting azetidine. Do not proceed to quench until this threshold is met.

-

Quench & Workup: Slowly add saturated aqueous NaHCO₃ (equal volume to DCE). Crucial Step: This neutralizes the acetic acid and hydrolyzes the unreacted boron species. Failure to stir vigorously for at least 30 minutes during this step will result in boron-amine complexation, drastically reducing isolated yields.

-